molecular formula C16H13N3.HCl B600789 9,13b-Dehydro Epinastine Hydrochloride CAS No. 141342-70-3

9,13b-Dehydro Epinastine Hydrochloride

Cat. No.: B600789
CAS No.: 141342-70-3
M. Wt: 283.76
InChI Key:
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Description

9,13b-Dehydro Epinastine Hydrochloride is a metabolite of epinastine hydrochloride, a compound known for its antihistamine properties. It is chemically classified as 9H-Dibenzo[c,f]imidazo[1,5-a]azepin-3-amine hydrochloride. This compound has a molecular formula of C16H14ClN3 and a molecular weight of 283.76

Preparation Methods

The synthesis of 9,13b-Dehydro Epinastine Hydrochloride involves several steps, starting from the parent compound, epinastine hydrochloride. The synthetic route typically includes:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

9,13b-Dehydro Epinastine Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9,13b-Dehydro Epinastine Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,13b-Dehydro Epinastine Hydrochloride is similar to that of its parent compound, epinastine hydrochloride. It acts as an H1 histamine receptor antagonist, preventing histamine from binding to its receptors and thereby inhibiting the allergic response. The compound also stabilizes mast cells, preventing their degranulation and the subsequent release of proinflammatory mediators .

Comparison with Similar Compounds

9,13b-Dehydro Epinastine Hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and its role as a metabolite, which provides insights into the metabolic pathways and potential therapeutic applications of epinastine hydrochloride.

Properties

IUPAC Name

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,10H,9H2,(H2,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYLHPLXKXXXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CN=C(N3C4=CC=CC=C41)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141342-70-3
Record name 9H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141342-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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